

# Preclinical Evidence for Fezagepras in Fibrotic Diseases: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fezagepras (formerly PBI-4050) is an orally active small molecule that has demonstrated significant anti-fibrotic and anti-inflammatory properties in a range of preclinical studies. Developed by Prometic Life Sciences (now Liminal BioSciences), this compound emerged as a promising therapeutic candidate for various fibrotic conditions affecting organs such as the lungs, kidneys, and liver. Although its clinical development was ultimately discontinued, the preclinical data provides valuable insights into a novel anti-fibrotic pathway. This technical guide offers an in-depth summary of the preclinical evidence for Fezagepras, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

## **Core Mechanism of Action**

**Fezagepras** exerts its anti-fibrotic effects through a novel mechanism involving the modulation of two G-protein coupled receptors (GPCRs) that respond to free fatty acids: GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR84.[1][2][3] Preclinical research has elucidated a dual-action mechanism where these receptors act as "dual master switches" in the progression of fibrosis.[1][3]

GPR40 Agonism: Fezagepras acts as an agonist for GPR40. Studies using knockout mice
have revealed that GPR40 has a protective role against the development of fibrosis. Its
activation is associated with anti-fibrotic effects.







GPR84 Antagonism: Conversely, Fezagepras functions as an antagonist for GPR84. This
receptor is considered deleterious in fibrotic diseases, and its inhibition by Fezagepras
contributes to the attenuation of fibrosis.

This unique dual modulation of GPR40 and GPR84 by a single agent represents a novel therapeutic strategy for targeting fibrosis. The compound has been shown to act on key cells involved in the fibrotic pathway, including macrophages, fibroblasts, and epithelial cells.

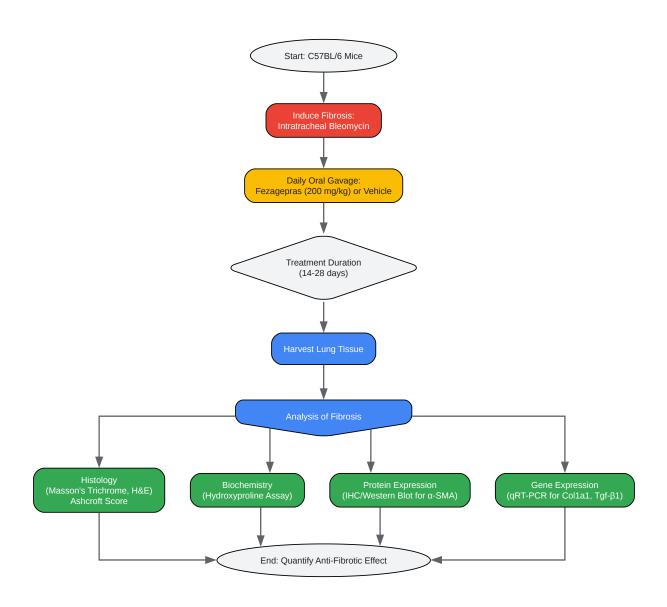
## **Signaling Pathway**

The anti-fibrotic action of **Fezagepras** is initiated by its dual modulation of GPR40 and GPR84. As an agonist of the protective GPR40 receptor, it stimulates anti-fibrotic signaling cascades. Simultaneously, as an antagonist of the pro-fibrotic GPR84 receptor, it blocks downstream signaling that promotes fibrosis. This combined action leads to the inhibition of key pathological processes in fibrosis, including the differentiation of fibroblasts into myofibroblasts, a critical step in the excessive deposition of extracellular matrix (ECM). Consequently, there is a reduction in the expression of pro-fibrotic markers such as  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA), collagen, and connective tissue growth factor (CTGF).









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